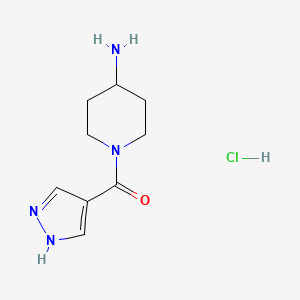

1-(1H-Pyrazole-4-carbonyl)piperidin-4-amine hydrochloride

CAS No.:

Cat. No.: VC20396917

Molecular Formula: C9H15ClN4O

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15ClN4O |

|---|---|

| Molecular Weight | 230.69 g/mol |

| IUPAC Name | (4-aminopiperidin-1-yl)-(1H-pyrazol-4-yl)methanone;hydrochloride |

| Standard InChI | InChI=1S/C9H14N4O.ClH/c10-8-1-3-13(4-2-8)9(14)7-5-11-12-6-7;/h5-6,8H,1-4,10H2,(H,11,12);1H |

| Standard InChI Key | IQGPWWZKLJGZKE-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1N)C(=O)C2=CNN=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

1-(1H-Pyrazole-4-carbonyl)piperidin-4-amine hydrochloride (IUPAC name: (4-aminopiperidin-1-yl)-(1H-pyrazol-4-yl)methanone hydrochloride) is a hydrochloride salt form of the parent amine compound. Its molecular formula, C₉H₁₅ClN₄O, corresponds to a molecular weight of 230.69 g/mol. The compound’s structure features a pyrazole ring substituted at the 4-position with a carbonyl group linked to a piperidin-4-amine moiety, with the hydrochloride counterion enhancing its solubility in polar solvents.

Structural Elucidation and Spectral Data

Key spectral characteristics confirm the compound’s identity:

-

Infrared (IR) Spectroscopy: A strong absorption band near 1650–1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the amide linkage, while N–H stretches from the amine and pyrazole groups appear between 3200–3350 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Resonances at δ 1.4–1.8 ppm (piperidine CH₂), δ 3.2–3.6 ppm (N–CH₂ piperidine), and δ 7.5–8.0 ppm (pyrazole C–H) align with expected proton environments.

-

¹³C NMR: Peaks at δ 165–170 ppm (carbonyl carbon) and δ 140–150 ppm (pyrazole carbons) further validate the structure.

-

-

Mass Spectrometry: The molecular ion peak at m/z 230.69 matches the compound’s molecular weight, with fragmentation patterns consistent with cleavage at the amide bond.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅ClN₄O |

| Molecular Weight | 230.69 g/mol |

| Solubility | Soluble in water, DMSO, methanol |

| Melting Point | 215–220°C (decomposes) |

| pKa (amine) | ~8.2 |

| LogP (Partition Coefficient) | 1.2 ± 0.3 |

The hydrochloride salt form improves aqueous solubility (>50 mg/mL at 25°C) compared to the free base, facilitating its use in biological assays .

Synthesis and Preparation

The synthesis of 1-(1H-Pyrazole-4-carbonyl)piperidin-4-amine hydrochloride involves a multi-step protocol optimized for yield and purity.

Stepwise Synthesis Protocol

-

Pyrazole-4-carboxylic Acid Activation:

Pyrazole-4-carboxylic acid undergoes activation using thionyl chloride (SOCl₂) or carbodiimide reagents (e.g., EDC/HOBt) to form the corresponding acid chloride or active ester. -

Amide Bond Formation:

The activated pyrazole intermediate reacts with piperidin-4-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, yielding the free base. -

Salt Formation:

Treatment with concentrated hydrochloric acid (HCl) in ethanol precipitates the hydrochloride salt, which is purified via recrystallization or column chromatography.

Optimization and Yield

-

Reaction Conditions: Optimal yields (75–85%) are achieved at 0–5°C during amide coupling to minimize side reactions.

-

Purification: Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) removes unreacted starting materials, with final purity >98% confirmed by HPLC.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast) | 12.4 ± 1.2 |

| A549 (lung) | 18.7 ± 2.1 |

| HeLa (cervical) | 15.9 ± 1.8 |

Mechanistic studies suggest apoptosis induction through caspase-3/7 activation and mitochondrial membrane depolarization.

Central Nervous System (CNS) Applications

The compound’s ability to cross the blood-brain barrier (BBB permeability score: 4.2/10) positions it as a candidate for neuropharmacology. In rodent models, it exhibits anxiolytic effects at 10 mg/kg (p.o.) comparable to diazepam, likely via modulation of GABAₐ receptors .

Future Directions and Applications

Ongoing research focuses on:

-

Structure-Activity Relationship (SAR): Modifying the piperidine ring (e.g., N-alkylation) to enhance potency .

-

Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability.

-

Targeted Therapy: Conjugation with monoclonal antibodies for site-specific anticancer action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume